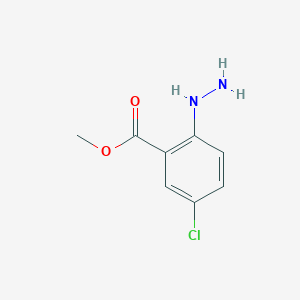

Methyl 5-chloro-2-hydrazinylbenzoate

Description

Structural Features and Reactivity Potential of the Hydrazinyl and Ester Moieties

The reactivity of Methyl 5-chloro-2-hydrazinylbenzoate is dictated by the interplay of its three key components: the aromatic ring, the hydrazinyl (-NHNH2) group, and the methyl ester (-COOCH3) group.

The hydrazinyl moiety is a potent nucleophile, owing to the alpha-effect where the presence of adjacent lone pairs of electrons enhances nucleophilicity. bldpharm.com This group is a cornerstone for synthesizing nitrogen-containing heterocycles. It readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. These intermediates are central to one of the most classic name reactions in organic chemistry: the Fischer indole (B1671886) synthesis, which produces the indole nucleus. sigmaaldrich.com Similarly, reaction with 1,3-dicarbonyl compounds provides a direct route to pyrazole (B372694) derivatives. The reactivity of the hydrazinyl group can be modulated by pH; under acidic conditions, protonation of the terminal nitrogen can occur, influencing its participation in reactions.

The methyl ester moiety , specifically a benzoate (B1203000) ester, is primarily susceptible to nucleophilic acyl substitution. This functional group can undergo several key transformations:

Hydrolysis: Conversion back to the corresponding carboxylic acid under acidic or basic conditions.

Aminolysis: Reaction with ammonia (B1221849) or amines to form amides. sigmaaldrich.com

Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). sigmaaldrich.com

Grignard Reaction: Reacts with two equivalents of a Grignard reagent to yield a tertiary alcohol. sigmaaldrich.com

Electronically, the ester group acts as a deactivating, meta-directing group for electrophilic aromatic substitution, while the hydrazinyl group is a strongly activating, ortho-, para-directing group. The chloro substituent is deactivating but also ortho-, para-directing. The combined electronic effects of these substituents govern the regioselectivity of any further reactions on the benzene (B151609) ring.

| Functional Group | Reaction Type | Reactant | Product |

|---|---|---|---|

| Hydrazinyl (-NHNH₂) | Condensation | Aldehyde/Ketone | Hydrazone |

| Cyclocondensation | β-Diketone | Pyrazole | |

| Ester (-COOCH₃) | Hydrolysis | H₂O (acid/base) | Carboxylic Acid |

| Aminolysis | Amine (R-NH₂) | Amide | |

| Reduction | LiAlH₄ | Primary Alcohol | |

| Grignard Reaction | R-MgBr (excess) | Tertiary Alcohol |

Significance as a Versatile Synthetic Intermediate and Organic Building Block

This compound is a valuable organic building block primarily due to its capacity to serve as a precursor for a variety of heterocyclic structures. While specific industrial-scale applications of this exact molecule are not extensively documented in broad literature, its structure makes it an ideal starting material for targeted synthesis.

Its most significant potential application lies in the Fischer indole synthesis . By reacting this compound with an appropriate ketone or aldehyde under acidic conditions, one can synthesize substituted indoles. Specifically, this would lead to the formation of indole-7-carboxylates bearing a chlorine atom at the 6-position. The indole scaffold is a core component of numerous pharmaceuticals and biologically active compounds.

Furthermore, its reaction with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds provides a straightforward route to substituted pyrazoles and pyrazolines . The resulting products would be 3-aryl pyrazoles with the aryl group being a 5-chloro-2-(methoxycarbonyl)phenyl substituent. Pyrazole derivatives are known for a wide spectrum of pharmacological activities.

The presence of three distinct functional handles (hydrazine, ester, and chloro) on a single aromatic ring allows for sequential, regioselective modifications. For instance, the hydrazine (B178648) can be used to construct a heterocyclic ring, after which the ester can be hydrolyzed to the acid and used in amide coupling reactions, or the chloro group could potentially participate in cross-coupling reactions, further expanding the molecular complexity. This multifunctionality makes it a strategic starting point for creating libraries of complex molecules for drug discovery and materials science.

Overview of Research Trajectories for Aryl Hydrazines and Benzoate Esters

Research involving the broader classes of aryl hydrazines and benzoate esters continues to evolve, reflecting their fundamental importance in organic chemistry.

For aryl hydrazines , a significant modern research trajectory involves their use as versatile coupling partners in transition-metal-catalyzed cross-coupling reactions. They are increasingly explored as alternatives to traditional electrophiles like aryl halides and triflates for the formation of carbon-carbon and carbon-heteroatom bonds. This approach is advantageous as the byproducts are often benign gases like nitrogen. Beyond their foundational role in indole and pyrazole synthesis, aryl hydrazines are also key intermediates in the preparation of other heterocycles such as indazoles and triazoles.

For benzoate esters , research continues to focus on several key areas. Innovations in catalysis are a major theme, with studies exploring more efficient and environmentally benign methods for esterification and transesterification, such as the use of solid acid catalysts. The hydrolytic stability of benzoate esters is another area of active investigation, particularly in the context of medicinal chemistry and prodrug design. Furthermore, recent research has highlighted novel applications for benzoate esters, for example, as photosensitizing catalysts or auxiliaries that can facilitate challenging reactions like direct C(sp3)–H fluorinations under mild, light-powered conditions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-hydrazinylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-4-5(9)2-3-7(6)11-10/h2-4,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPZNGGYOQNFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Chloro 2 Hydrazinylbenzoate

Established Synthetic Routes to Methyl 5-chloro-2-hydrazinylbenzoate

The traditional and most established method for synthesizing this compound typically proceeds through a two-step sequence involving the diazotization of an aromatic amine followed by the reduction of the resulting diazonium salt.

Precursor Design and Starting Material Selection

The logical precursor for the synthesis of this compound is Methyl 2-amino-5-chlorobenzoate . This starting material is selected because it already contains the required methyl ester and the chloro- and amino-substituents at the correct positions on the benzene (B151609) ring. The synthesis of this precursor itself begins with a more fundamental starting material, often a substituted aniline, which undergoes chlorination and esterification to yield Methyl 2-amino-5-chlorobenzoate. The selection of this precursor is crucial as the amino group is readily converted into the desired hydrazinyl functional group.

Reaction Mechanisms and Pathways in Preparative Scale Synthesis

The conversion of Methyl 2-amino-5-chlorobenzoate to this compound involves two key reaction mechanisms:

Diazotization: The first step is the diazotization of the primary aromatic amine. This reaction is typically carried out in a cold aqueous acidic solution (e.g., with hydrochloric acid) by the portion-wise addition of sodium nitrite. The acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), which is a potent electrophile. The lone pair of electrons on the amino group of Methyl 2-amino-5-chlorobenzoate attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the corresponding aryl diazonium salt, Methyl 5-chloro-2-(diazonium)benzoate chloride. This intermediate is highly reactive and is typically used immediately in the subsequent step without isolation youtube.commasterorganicchemistry.com.

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of this compound relies on the careful control and optimization of reaction conditions for both the diazotization and reduction steps.

| Parameter | Diazotization | Reduction |

| Temperature | Low temperatures, typically 0-5 °C, are crucial to prevent the premature decomposition of the unstable diazonium salt. | The reduction is also generally carried out at low temperatures, with the diazonium salt solution being added slowly to the cold reducing agent solution. |

| pH | A strongly acidic medium, usually provided by excess hydrochloric acid, is necessary to generate the nitrosonium ion and stabilize the diazonium salt. | A strongly acidic environment is maintained during the reduction with stannous chloride. |

| Reagent Stoichiometry | A slight excess of sodium nitrite is often used to ensure complete diazotization of the starting amine. | A molar excess of the reducing agent, such as stannous chloride, is required to ensure the complete conversion of the diazonium salt. |

| Reaction Time | Diazotization is typically a rapid reaction, often complete within 30-60 minutes. | The reduction may require a longer reaction time, and the progress is often monitored by the disappearance of the diazonium salt. |

Isolation and Purification:

Following the reduction, the reaction mixture is typically made alkaline to precipitate the crude this compound. The crude product can then be collected by filtration. Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product in a pure form.

Novel and Sustainable Approaches in Synthesis

In recent years, there has been a significant drive towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of aromatic hydrazines, including this compound.

Development of Catalytic Methods for Enhanced Efficiency

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful alternative to the traditional diazotization-reduction sequence. These methods offer the potential for higher yields, milder reaction conditions, and greater functional group tolerance.

Palladium-Catalyzed C-N Coupling: Palladium-based catalysts, often in combination with specialized phosphine ligands, have been successfully employed for the coupling of aryl halides with hydrazine (B178648) or protected hydrazine derivatives semanticscholar.orgnih.govnih.govthieme-connect.de. In the context of this compound synthesis, a potential route would involve the direct coupling of a dihalo-precursor, such as Methyl 2,5-dichlorobenzoate, with a hydrazine source. The catalytic cycle typically involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the hydrazine, deprotonation, and reductive elimination to afford the aryl hydrazine product.

Copper-Catalyzed C-N Coupling: Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide a more economical alternative to palladium catalysis bohrium.comresearchgate.netnih.govnih.gov. These reactions typically employ a copper(I) salt as the catalyst, often in the presence of a ligand, to facilitate the coupling of an aryl halide with a nitrogen nucleophile like hydrazine. This approach could be applied to the synthesis of this compound from Methyl 2-bromo-5-chlorobenzoate or Methyl 2-iodo-5-chlorobenzoate and hydrazine.

| Catalytic System | Precursor Example | Advantages |

| Palladium-Catalysis | Methyl 2-bromo-5-chlorobenzoate | High efficiency, broad substrate scope, mild reaction conditions. |

| Copper-Catalysis | Methyl 2-iodo-5-chlorobenzoate | Lower cost of the catalyst, effective for specific substrates. |

Integration of Green Chemistry Principles in Process Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and enhance safety.

Use of Greener Solvents: Efforts are being made to replace traditional volatile organic solvents with more environmentally benign alternatives. For instance, in copper-catalyzed C-N couplings, the use of water or polyethylene glycol (PEG) as the reaction medium has been explored researchgate.net.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields minarjournal.com. This technology could be applied to either the traditional or catalytic synthesis of this compound to enhance energy efficiency.

Atom Economy: Catalytic methods, in principle, offer a better atom economy compared to the classical diazotization-reduction route, which generates significant inorganic salt waste.

By integrating these novel catalytic methods and green chemistry principles, the synthesis of this compound can be made more efficient, sustainable, and economically viable.

Scale-Up Considerations and Industrial Process Development for this compound

The transition from laboratory-scale synthesis of this compound to large-scale industrial production necessitates a thorough evaluation of various factors to ensure a safe, efficient, and economically viable process. Key considerations revolve around the inherent challenges of the synthetic methodology, process optimization, reactor design, and downstream processing. The typical synthesis of this and similar aryl hydrazines involves a two-step sequence: the diazotization of an aromatic amine followed by the reduction of the resulting diazonium salt. Both of these steps present unique challenges when scaling up.

Key Challenges in Scaling-Up Synthesis

The industrial production of aryl hydrazines, including this compound, is often based on the diazotization of the corresponding aniline derivative, in this case, Methyl 5-chloro-2-aminobenzoate, followed by a reduction step. While effective at the lab scale, this process presents several challenges upon scale-up.

Diazotization Step: The formation of diazonium salts is a highly exothermic reaction and the intermediates are often thermally unstable, posing a significant safety risk of runaway reactions and potential explosions. nih.gov Precise temperature control is therefore critical, which becomes more challenging in large reactors due to a lower surface-area-to-volume ratio, limiting efficient heat dissipation. The choice of diazotizing agent, typically sodium nitrite in the presence of a strong acid, and the control of addition rates are crucial parameters to manage the reaction's exothermicity.

Reduction Step: The subsequent reduction of the diazonium salt to the hydrazine is also a critical step with its own set of challenges. Common reducing agents like sodium sulfite or stannous chloride are used, and the reaction conditions must be carefully controlled to avoid side reactions and ensure high yields and purity. The handling and disposal of byproducts from the reduction process, such as inorganic salts, also become significant environmental and cost considerations at an industrial scale.

Process Optimization and Development

To address the challenges of scaling up, significant efforts in process development and optimization are required. These efforts often focus on improving safety, efficiency, and sustainability.

Continuous Flow Synthesis: A modern approach to mitigate the risks associated with unstable intermediates like diazonium salts is the adoption of continuous flow technology. google.compatsnap.com In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor or a tube reactor, allowing for excellent heat transfer and precise temperature control. This significantly reduces the inventory of hazardous intermediates at any given time, thereby enhancing the process safety. Furthermore, continuous processes can lead to higher yields and purity due to better control over reaction parameters and reduced side reactions. google.compatsnap.com The total reaction time in a continuous flow process for similar compounds has been reported to be as short as ≤20 minutes, a significant improvement over traditional batch processes. google.compatsnap.com

Alternative Synthetic Routes: Research into alternative, safer, and more environmentally friendly synthetic routes is an ongoing area of industrial process development. For instance, palladium-catalyzed cross-coupling reactions of aryl halides with hydrazine have been explored as an alternative to the classical diazotization-reduction sequence. nih.gov While these methods may offer advantages in terms of safety and substrate scope, factors such as catalyst cost, recovery, and the need for anhydrous conditions can be drawbacks for large-scale manufacturing. patsnap.com

Industrial Process Parameters and Control

The successful industrial production of this compound hinges on the precise control of various process parameters. The following table outlines key parameters and their typical considerations in a batch process, which can be adapted and optimized for continuous manufacturing.

| Parameter | Consideration | Typical Range/Control Strategy |

| Temperature | Critical for safety and selectivity in both diazotization and reduction steps. | Diazotization: 0-5 °C; Reduction: Controlled addition to maintain temperature below 10 °C. |

| Reactant Concentration | Affects reaction rate, heat generation, and product isolation. | Optimized for a balance between throughput and safety. |

| Addition Rate | Controls the rate of heat generation, especially for the diazotizing agent. | Slow, controlled addition with efficient stirring to ensure rapid dispersion and heat transfer. |

| pH | Crucial for the stability of the diazonium salt and the efficiency of the reduction. | Maintained in the acidic range (typically pH 1-3) during diazotization. |

| Stirring Speed | Ensures homogeneity and efficient heat transfer. | High agitation to prevent localized temperature spikes and concentration gradients. |

| Quenching and Work-up | Important for isolating the product in high purity and yield. | Controlled addition to a quenching solution, followed by extraction and crystallization. |

Downstream Processing and Purification

Following the synthesis, the crude this compound must be purified to meet the stringent quality requirements for its use as a pharmaceutical or agrochemical intermediate. Common purification techniques at an industrial scale include:

Crystallization: This is the most common method for purifying solid organic compounds. The choice of solvent system is critical to achieve high purity and yield.

Extraction: Liquid-liquid extraction is often used during the work-up to separate the product from inorganic byproducts and other impurities.

Filtration and Drying: The purified solid product is isolated by filtration and then dried under controlled conditions to remove residual solvents.

A case study on the treatment of phenylhydrazine hydrochloride production effluent provides insights into industrial-scale downstream processing, including extraction and recovery of the product from waste streams, highlighting the economic and environmental importance of efficient purification and waste management.

Economic and Environmental Considerations

The following table presents a comparative overview of key considerations for batch versus continuous processing for the synthesis of aryl hydrazines, which would be applicable to this compound.

| Factor | Batch Process | Continuous Flow Process |

| Safety | Higher risk due to large volumes of hazardous intermediates. | Significantly improved safety due to small reactor volumes and better heat control. |

| Efficiency | Can have lower yields and purity due to side reactions and less precise control. | Often results in higher yields and purity due to precise control of reaction parameters. |

| Scalability | Scaling up can be challenging due to heat transfer limitations. | More straightforward scalability by running the process for longer durations or using parallel reactors. |

| Capital Cost | Lower initial investment for simple batch reactors. | Higher initial investment for specialized flow equipment. |

| Operating Cost | Can be higher due to lower efficiency and potential for batch failures. | Can be lower due to higher efficiency, automation, and reduced waste. |

| Flexibility | Generally more flexible for producing a variety of products in the same equipment. | Can be less flexible and may require dedicated equipment for a specific process. |

Computational and Spectroscopic Investigations of Methyl 5 Chloro 2 Hydrazinylbenzoate and Its Derivatives

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Advanced spectroscopic techniques are indispensable tools for the detailed structural and conformational analysis of molecules like Methyl 5-chloro-2-hydrazinylbenzoate. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy (Infrared and Raman) collectively provide a comprehensive understanding of the molecule's atomic connectivity, functional groups, and behavior in various chemical environments.

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis

High-resolution NMR spectroscopy is a powerful method for elucidating the precise structure and conformational dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydrazine (B178648) protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. Based on data for analogous compounds like 4-chlorophenylhydrazine (B93024) and methyl aminobenzoate derivatives, the chemical shifts can be predicted. chemicalbook.comrsc.orgchemicalbook.com The protons on the hydrazine group (-NHNH₂) are expected to appear as broad signals, and their chemical shift can be sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield position. The chemical shifts of the aromatic carbons would be influenced by the chloro and hydrazinyl substituents. Data from related structures like methyl 4-aminobenzoate (B8803810) suggests the approximate chemical shift ranges for the aromatic and methyl carbons. chemicalbook.com

Conformational Analysis: The rotational barrier around the C-N bond of the hydrazinyl group and the C-C(O) bond of the ester group can lead to the existence of different conformers in solution. Variable temperature NMR studies on similar aromatic hydrazides have been used to probe such conformational equilibria. These studies can reveal the energetic barriers between different rotational isomers.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 6.8 - 7.5 | 110 - 150 | Complex multiplet patterns expected. |

| -OCH₃ | 3.8 - 3.9 | 50 - 55 | Singlet. |

| -NHNH₂ | Broad signals, variable | - | Chemical shift is solvent and concentration dependent. |

| C=O | - | 165 - 170 | |

| C-Cl | - | 125 - 135 | |

| C-N | - | 145 - 155 |

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry is a crucial analytical technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, techniques like Electron Ionization Mass Spectrometry (EI-MS) would provide valuable information.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would be influenced by the presence of the chloro, hydrazinyl, and methyl ester functional groups. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org For aromatic hydrazines, cleavage of the N-N bond is a characteristic fragmentation. miamioh.edu The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragment peaks (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Reaction Monitoring: Mass spectrometry is also invaluable for monitoring the progress of chemical reactions involving this compound. For instance, in reactions such as the formation of heterocyclic compounds (e.g., pyrazoles or indazoles), mass spectrometry can be used to identify the intermediates and final products by tracking their respective molecular ion peaks. uii.ac.id

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Notes |

| 200/202 | [C₈H₉ClN₂O₂]⁺ | Molecular ion peak with chlorine isotope pattern. |

| 169/171 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group. |

| 141/143 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 126/128 | [ClC₆H₄NH]⁺ | Fragmentation of the hydrazine side chain. |

| 91 | [C₆H₅N]⁺ | Further fragmentation. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

FT-IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Cl stretching (in the fingerprint region, typically below 800 cm⁻¹). The aromatic C-H and C=C stretching vibrations would also be present. Studies on similar molecules like 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide provide a reference for these assignments. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Hydrazine) | 3200 - 3400 | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching |

| C-H (Methyl) | 2850 - 2960 | 2850 - 2960 | Stretching |

| C=O (Ester) | 1700 - 1730 | 1700 - 1730 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching |

| C-O (Ester) | 1200 - 1300 | 1200 - 1300 | Stretching |

| C-N | 1250 - 1350 | 1250 - 1350 | Stretching |

| C-Cl | 600 - 800 | 600 - 800 | Stretching |

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These theoretical methods can provide insights that complement and help interpret experimental data.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

DFT calculations can be employed to determine the optimized geometry and electronic properties of this compound. The electronic structure is fundamental to understanding the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. DFT studies on substituted phenylhydrazines and related systems have shown how substituents influence the energies and distributions of these frontier orbitals. asianpubs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the aromatic ring, while the LUMO is likely to be distributed over the electron-withdrawing ester group and the aromatic ring.

Interactive Data Table: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -5.0 to -6.0 eV | Electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability. |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Chemical reactivity and stability. |

| Dipole Moment | 2.0 to 4.0 D | Polarity of the molecule. |

Reaction Pathway Prediction and Transition State Analysis

Theoretical modeling can be used to predict the most likely pathways for chemical reactions involving this compound and to analyze the structures and energies of the transition states. This is particularly useful for understanding reaction mechanisms that are difficult to study experimentally.

For instance, the cyclization of hydrazinyl-containing compounds to form heterocyclic rings is a common and important reaction. uii.ac.id Quantum chemical calculations can be used to map out the potential energy surface for such a reaction, identifying the intermediates and the transition state structures that connect them. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides an estimate of the reaction rate. Theoretical studies on the reactions of hydrazines have provided valuable insights into their mechanisms. researchgate.netnih.gov For this compound, theoretical modeling could be used to investigate its reactivity in Fischer indole (B1671886) synthesis or in the formation of pyrazole (B372694) derivatives.

Conformational Landscape and Tautomerism Studies

The conformational flexibility and potential for tautomerism are critical aspects of the molecular behavior of this compound. The presence of rotatable bonds and prototropic groups suggests a complex potential energy surface with multiple possible conformers and tautomeric forms.

Conformational Analysis:

Computational studies on analogous substituted phenylhydrazines and benzoic acid esters indicate that the planarity of the molecule is a key factor in its stability. The orientation of the hydrazinyl group is influenced by a balance between steric repulsion with the ortho-substituted ester group and potential intramolecular hydrogen bonding. Similarly, the methyl ester group's orientation is governed by steric interactions with the adjacent hydrazinyl moiety. It is anticipated that the most stable conformers will seek to minimize these steric clashes while maximizing stabilizing non-covalent interactions.

Tautomerism:

The hydrazinyl moiety of this compound introduces the possibility of prototropic tautomerism. Hydrazone derivatives are well-known to exist in equilibrium between different tautomeric forms. bohrium.comrsc.orgresearchgate.net For this molecule, the primary tautomeric equilibrium to consider would be between the hydrazinyl form and a potential azo-like or imine-like tautomer, although the hydrazinyl form is generally predominant for simple arylhydrazines.

Computational studies using Density Functional Theory (DFT) on similar hydrazone systems have been employed to determine the relative stabilities of such tautomers. researchgate.net These studies often reveal that the energy difference between tautomers can be influenced by both the electronic nature of substituents on the aromatic ring and the solvent environment. bohrium.com For this compound, the electron-withdrawing nature of the chloro and methyl ester groups would be expected to influence the electron density on the hydrazinyl group and thus the tautomeric equilibrium.

A hypothetical tautomeric equilibrium for a related hydrazone is depicted below, illustrating the type of transformation that could be computationally investigated for the title compound.

| Tautomeric Form | General Structure | Relative Stability (Illustrative) |

| Hydrazone (Keto) | R-C(R')=N-NH-R'' | Generally more stable |

| Azo (Enol) | R-C(R')H-N=N-R'' | Generally less stable |

This table is illustrative of a common tautomerism in related compounds and does not represent specific experimental data for this compound.

Non-Covalent Interactions and Intermolecular Forces

The supramolecular assembly and crystal packing of this compound are directed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-stacking. The interplay of these forces is crucial in determining the solid-state structure and physical properties of the compound.

Hydrogen Bonding:

The hydrazinyl group, with its N-H bonds, acts as a potent hydrogen bond donor. The oxygen atoms of the methyl ester group and the nitrogen atoms of the hydrazinyl group can act as hydrogen bond acceptors. This allows for the formation of a network of intermolecular hydrogen bonds, which are typically the most significant force in the crystal packing of such molecules. Intramolecular hydrogen bonding between the N-H of the hydrazinyl group and the carbonyl oxygen of the ester group is also possible, which would influence the conformational preference of the molecule.

Halogen Bonding:

The chlorine atom on the benzene ring is capable of participating in halogen bonding. This is a directional, non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com The region of positive electrostatic potential on the halogen atom, known as a σ-hole, can interact with electron-rich atoms like oxygen or nitrogen from neighboring molecules. The strength of this interaction is influenced by the inductive effect of the halogen. libretexts.orgmsu.edu

Other Intermolecular Forces:

A summary of the potential non-covalent interactions and the participating functional groups is provided below.

| Interaction Type | Donor/Positive Site | Acceptor/Negative Site | Estimated Contribution |

| Hydrogen Bond | -NH₂, -NH- | O=C (ester), N (hydrazinyl) | Strong |

| Halogen Bond | C-Cl (σ-hole) | O=C (ester), N (hydrazinyl) | Moderate |

| π-π Stacking | Benzene Ring | Benzene Ring | Moderate to Weak |

| van der Waals | All atoms | All atoms | Weak (collectively significant) |

This table outlines the expected non-covalent interactions based on the molecular structure and principles from related compounds.

Future Directions and Emerging Research Opportunities

Expansion into Bio-inspired Chemical Synthesis

The structural motif of Methyl 5-chloro-2-hydrazinylbenzoate, featuring a reactive hydrazine (B178648) group appended to a functionalized benzene (B151609) ring, presents an intriguing starting point for bio-inspired chemical synthesis. Nature often utilizes enzymatic catalysis to achieve remarkable feats of molecular construction under mild conditions. Future research could focus on employing enzymes or designing synthetic catalysts that mimic enzymatic activity to transform this compound into complex, biologically relevant molecules.

One promising area is the synthesis of marine-inspired natural product derivatives. For instance, many marine alkaloids feature intricate nitrogen-containing heterocyclic cores. Researchers have already demonstrated the synthesis of brominated tyrosine derivatives inspired by marine natural products, which involved the conversion of aryl hydrazides to aryl azides. mdpi.com A similar strategy could be envisioned for this compound, where the hydrazine moiety is transformed into other nitrogen-containing functional groups to build complex scaffolds.

Furthermore, the synthesis of analogues of naturally occurring anticancer agents represents another fertile ground for investigation. Aryl hydrazine and hydrazide analogues have been synthesized based on a breakdown product of a secondary metabolite from the mushroom Agaricus bisporus and have shown significant in vitro anticancer activity. nih.gov By analogy, this compound could serve as a precursor for a new library of compounds with potential antitumor properties.

Development of Catalyst-Free or More Efficient Transformation Methods

The development of sustainable and efficient synthetic methods is a paramount goal in modern chemistry. Future research on this compound will likely focus on catalyst-free or more efficient catalytic transformations, minimizing waste and energy consumption.

Aryl hydrazines have been recognized as environmentally friendly arylating agents in oxidative cross-coupling reactions because the only byproducts are nitrogen and water. nih.gov This inherent property of the hydrazine group can be exploited to develop catalyst-free C-C and C-heteroatom bond-forming reactions. For instance, a facile catalyst-free sulfonylation of phenoxazine with sulfonyl hydrazides has been developed in an aqueous medium. nih.gov This suggests the potential for similar catalyst-free reactions involving this compound as a nucleophile or a precursor to a reactive intermediate.

Moreover, the generation of aryl radicals from aryl hydrazines using catalytic molecular iodine in the air has been demonstrated for the arylation of 1,4-naphthoquinones. nih.govacs.org This metal- and base-free approach offers a greener alternative to traditional cross-coupling reactions. The electron-withdrawing nature of the chloro and methyl ester groups in this compound could influence the efficiency of aryl radical generation, a factor that warrants further investigation.

Recent advances have also shown the direct synthesis of arylhydrazones via catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols. acs.org This method avoids the use of stoichiometric oxidants, generating hydrogen gas as the only byproduct. Applying such efficient catalytic systems to this compound would provide a direct and atom-economical route to a variety of hydrazone derivatives.

Exploration of Photoredox and Electrochemistry in Derivatization

Photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, enabling unique transformations under mild conditions. The application of these technologies to the derivatization of this compound is a promising and largely unexplored research area.

Visible-light photoredox catalysis has been successfully employed for the direct C(sp2)–H amination of aryl aldehyde-derived hydrazones. researchgate.net This suggests that hydrazones derived from this compound could be valuable substrates for photoredox-catalyzed functionalization. Furthermore, a photocatalytic strategy for the C3 arylation of quinoxalin(on)es with arylhydrazines has been developed under transition metal- and oxidant-free conditions, proceeding through a radical pathway. mdpi.com The electronic properties of this compound would likely play a significant role in its reactivity in such photocatalytic cycles.

The electrochemical behavior of hydrazines has also been a subject of study, with anodic oxidation leading to the formation of azo compounds. documentsdelivered.comrsc.org This electrochemical dehydrogenation offers a clean and reagent-free method for synthesizing symmetrical and unsymmetrical azo derivatives from hydrazine precursors. rsc.org The electrochemical oxidation of this compound could thus provide access to novel azo compounds. The cathodic reaction of hydrazines typically involves the reduction of the hydrazonium ion. dtic.mil Exploring the electrochemical reduction of derivatives of this compound could also lead to new synthetic methodologies.

Integration into Flow Chemistry and Automation Platforms

The integration of synthetic routes involving this compound into flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry, in particular, offers enhanced control over reaction parameters and allows for the safe handling of potentially hazardous intermediates.

The synthesis of aryl hydrazines often involves diazotization reactions, which can produce unstable and potentially explosive diazonium salts. Flow chemistry is an optimized solution for such hazardous reactions, as it allows for the continuous generation and immediate consumption of reactive intermediates in a small reactor volume, thereby minimizing risks. pharmablock.com The synthesis of this compound itself, or its subsequent derivatization, could be significantly improved by adopting continuous-flow processes. For example, the continuous flow synthesis of arylhydrazines via nickel/photoredox coupling of tert-butyl carbazate with aryl halides has been reported. rsc.org

Furthermore, the use of flow reactors can facilitate reactions that are difficult to scale up in batch, such as those requiring high pressure or temperature, or those involving highly exothermic processes. The derivatization of this compound often involves condensation reactions to form hydrazones or cyclization reactions to form heterocycles, which can benefit from the precise temperature and residence time control offered by flow systems. The automation of these flow processes would further enhance productivity and reproducibility, enabling the rapid generation of compound libraries for screening purposes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 5-chloro-2-hydrazinylbenzoate, and how can reaction efficiency be optimized?

- Methodology : A common approach involves condensation reactions between methyl 5-chloro-2-aminobenzoate derivatives and hydrazine hydrate. For example, hydrazinyl derivatives are often synthesized by refluxing the ester precursor with hydrazine in ethanol or methanol under inert conditions . Optimization includes monitoring reaction time (typically 6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of ester to hydrazine). Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to identify hydrazinyl (–NH–NH) protons (δ 4.5–5.5 ppm) and ester carbonyl signals (δ 165–170 ppm).

- IR : Confirm N–H stretches (3200–3350 cm) and C=O ester vibrations (~1700 cm) .

- X-ray crystallography : Resolve molecular packing and hydrogen-bonding interactions, as demonstrated in similar hydrazide derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Spill management : Neutralize spills with inert adsorbents (e.g., silica gel) and dispose of as hazardous waste. Avoid water to prevent uncontrolled reactions .

Advanced Research Questions

Q. How does the hydrazinyl group influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?

- Methodology : The hydrazinyl moiety acts as a bidentate ligand, enabling coordination with transition metals (e.g., Cu, Fe) for catalytic applications. For cyclization, refluxing with ketones/aldehydes in acidic media generates heterocyclic scaffolds (e.g., 1,3,4-oxadiazoles). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate products via column chromatography .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >200°C). Store at 0–6°C in amber glass vials to prevent photodegradation .

- pH sensitivity : Hydrazine groups hydrolyze under strong acidic/basic conditions (pH <2 or >10). Use buffered solutions (pH 6–8) for aqueous experiments .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : Cross-validate using complementary techniques:

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns (e.g., Cl/Cl).

- Single-crystal XRD : Resolve ambiguities in tautomeric forms or stereochemistry .

- Dynamic NMR : Detect rotational barriers in hydrazine linkages at variable temperatures .

Q. What role does this compound play in synthesizing bioactive molecules (e.g., antimicrobial agents)?

- Methodology : The compound serves as a precursor for:

- Schiff bases : Condense with aldehydes to form hydrazones for metal-chelating antimicrobial agents .

- Heterocycles : React with CS or isocyanates to yield thiadiazoles or triazoles, screened against bacterial/fungal strains via broth microdilution assays .

Data Contradictions and Validation

- Example : Conflicting melting points reported for derivatives may arise from polymorphism or solvent inclusion. Re-crystallize from multiple solvents (e.g., DMSO, acetone) and compare DSC profiles .

- Validation : Reproduce synthetic steps using high-purity reagents and document deviations in yields/purity. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.